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molecular formula C26H37NO2 B8542380 Ethyl 4-{[(4-decylphenyl)methyl]amino}benzoate CAS No. 61440-57-1

Ethyl 4-{[(4-decylphenyl)methyl]amino}benzoate

Cat. No. B8542380
M. Wt: 395.6 g/mol
InChI Key: WAAPJOADVFRISG-UHFFFAOYSA-N
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Patent
US04350822

Procedure details

A mixture of 10 g. of ethyl p-{[(p-decyl)benzyl]amino}benzoate (prepared as described in Example 58) and 2.84 g. of potassium hydroxide in 90 ml. of 95% ethanol is refluxed for 5 hours. Concentrated hydrochloric acid is added and the mixture diluted with 100 ml. of water. Filtration gives crystals which are washed with water to give a crude product. Recrystallization from ethanol gives white crystals, m.p. 135°-136° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH2:1]([C:11]1[CH:29]=[CH:28][C:14]([CH2:15][NH:16][C:17]2[CH:27]=[CH:26][C:20]([C:21]([O:23]CC)=[O:22])=[CH:19][CH:18]=2)=[CH:13][CH:12]=1)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH3:10].[OH-].[K+].C(O)C.Cl>O>[CH2:1]([C:11]1[CH:29]=[CH:28][C:14]([CH2:15][NH:16][C:17]2[CH:27]=[CH:26][C:20]([C:21]([OH:23])=[O:22])=[CH:19][CH:18]=2)=[CH:13][CH:12]=1)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH3:10] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCCCC)C1=CC=C(CNC2=CC=C(C(=O)OCC)C=C2)C=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A mixture of 10 g
ADDITION
Type
ADDITION
Details
the mixture diluted with 100 ml
FILTRATION
Type
FILTRATION
Details
Filtration
CUSTOM
Type
CUSTOM
Details
gives crystals which
WASH
Type
WASH
Details
are washed with water

Outcomes

Product
Name
Type
product
Smiles
C(CCCCCCCCC)C1=CC=C(CNC2=CC=C(C(=O)O)C=C2)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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